molecular formula C10H10BrFO2 B7936017 Ethyl 3-bromo-5-fluoro-4-methylbenzoate

Ethyl 3-bromo-5-fluoro-4-methylbenzoate

Cat. No.: B7936017
M. Wt: 261.09 g/mol
InChI Key: XLXUNNYTSVTMQH-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-fluoro-4-methylbenzoate is an organic compound with the molecular formula C10H10BrFO2. It is a derivative of benzoic acid and is characterized by the presence of bromine, fluorine, and methyl groups on the benzene ring, along with an ethyl ester functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-5-fluoro-4-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of 3-fluoro-4-methylbenzoic acid, followed by esterification with ethanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride. The esterification step requires an acid catalyst, such as sulfuric acid, to facilitate the reaction between the carboxylic acid and ethanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-fluoro-4-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is used for oxidation reactions.

Major Products Formed

    Substitution: Products include ethyl 3-azido-5-fluoro-4-methylbenzoate or ethyl 3-thiocyanato-5-fluoro-4-methylbenzoate.

    Reduction: The major product is 3-bromo-5-fluoro-4-methylbenzyl alcohol.

    Oxidation: The major product is 3-bromo-5-fluoro-4-methylbenzoic acid.

Scientific Research Applications

Ethyl 3-bromo-5-fluoro-4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It serves as a precursor in the development of potential therapeutic agents, particularly in the field of oncology.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-5-fluoro-4-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to target molecules, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Ethyl 3-bromo-5-fluoro-4-methylbenzoate can be compared with other similar compounds, such as:

    Ethyl 3-bromo-4-fluoro-5-methylbenzoate: Similar structure but different positioning of the fluorine and methyl groups.

    Ethyl 3-chloro-5-fluoro-4-methylbenzoate: Chlorine atom replaces the bromine atom, leading to different reactivity and properties.

    Ethyl 3-bromo-5-chloro-4-methylbenzoate: Chlorine atom replaces the fluorine atom, affecting the compound’s chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

ethyl 3-bromo-5-fluoro-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-3-14-10(13)7-4-8(11)6(2)9(12)5-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXUNNYTSVTMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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